Piragliatin has been studied for its ability to regulate blood sugar levels. Some research suggests it may work through multiple mechanisms, including:
Piragliatin might inhibit Sodium-glucose cotransporter 1 (SGLT1), a protein in the kidneys responsible for reabsorbing glucose back into the bloodstream []. This could lead to increased glucose excretion in the urine, potentially lowering blood sugar levels.
Studies suggest Piragliatin might activate AMP-activated protein kinase (AMPK), an enzyme involved in regulating cellular energy metabolism []. AMPK activation can improve insulin sensitivity and glucose uptake in cells.
Autophagy is a cellular process that breaks down and recycles damaged or unwanted components. Some research indicates Piragliatin might induce autophagy in various cell types, potentially offering benefits in conditions like neurodegenerative diseases or cancer [].
Piragliatin, also known as RO4389620, is a novel glucokinase activator designed primarily for the management of type 2 diabetes mellitus. It functions by enhancing the activity of glucokinase, an enzyme crucial for glucose homeostasis. By doing so, piragliatin lowers blood glucose levels in both fasting and postprandial states. Its mechanism involves improving insulin secretion from pancreatic β-cells and enhancing glucose utilization in peripheral tissues .
Piragliatin undergoes various metabolic transformations within the body. Notably, it can engage in redox cycling between its ketone and alcohol forms. This cycling is significant as it influences its pharmacokinetic profile and biological activity. The compound has been shown to interact with cytochrome P450 enzymes, although it was designed to minimize liabilities related to hERG potassium channel inhibition and CYP3A4 inactivation .
The synthesis of piragliatin involves several key steps that optimize its pharmacological properties. Initial synthesis routes focused on modifying the chemical structure of related compounds to enhance glucokinase activation while minimizing side effects. The final synthetic route allows for the production of large quantities suitable for clinical trials, employing techniques such as palladium-catalyzed reactions and selective functional group modifications .
Studies examining piragliatin's interactions with other compounds have revealed its unique profile among glucokinase activators. It does not exhibit significant inhibition of hERG channels or time-dependent inactivation of CYP3A4, which are common liabilities in drug development. This favorable interaction profile makes piragliatin a subject of interest for further research into safer glucokinase activators .
Several compounds share structural or functional similarities with piragliatin, particularly within the class of glucokinase activators. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
RO4597014 | Potent glucokinase activator; improved efficacy | Entered clinical trials without significant liabilities |
AZD1656 | Developed for type 2 diabetes; dual action | Focus on liver selectivity |
MK-0941 | Novel glucokinase activator; enhances insulin secretion | Notable for its pharmacokinetic properties |
GKM-001 | Targeting glucose homeostasis | Investigated for its effects on β-cell proliferation |
Dorzagliatin | Hepatoselective glucokinase activator | Designed to minimize systemic exposure |
Piragliatin stands out due to its specific mechanism of action and favorable safety profile compared to other glucokinase activators, although its development faced challenges related to liver toxicity observed in clinical trials .
Piragliatin possesses the molecular formula C19H20ClN3O4S, corresponding to an average molecular weight of 421.896 daltons [1] [2]. The compound is systematically named as (2R)-2-[3-Chloro-4-(methylsulfonyl)phenyl]-3-[(1R)-3-oxocyclopentyl]-N-(2-pyrazinyl)propanamide, reflecting its complex structural architecture [2] [3]. The molecule is registered under CAS number 625114-41-2 and maintains a ChemSpider identification number of 8607766 [1].
The monoisotopic mass of piragliatin is precisely determined as 421.086305 daltons, providing critical information for mass spectrometric identification and analysis [1] [3]. The molecular structure encompasses multiple functional groups including a chlorinated aromatic ring, a methylsulfonyl substituent, a cyclopentanone moiety, and a pyrazine heterocycle, all connected through a propanamide backbone [2].
Property Value Molecular Formula C19H20ClN3O4S IUPAC Name (2R)-2-[3-Chloro-4-(methylsulfonyl)phenyl]-3-[(1R)-3-oxocyclopentyl]-N-(2-pyrazinyl)propanamide CAS Registry Number 625114-41-2
Average Molecular Weight (Da) 421.896
Monoisotopic Mass (Da) 421.086305
Exact Mass (Da) 421.898
ChemSpider ID 8607766
Stereochemistry Absolute
Defined Stereocenters 2 of 2
E/Z Centers 0
Optical Activity Unspecified
Charge 0
SMILES CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC3=CN=CC=N3
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC1C=NC=CN=1
InChI InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1
InChI Key XEANIURBPHCHMG-SWLSCSKDSA-N
The structural representation through SMILES notation reveals the precise stereochemical arrangement: CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC3=CN=CC=N3 [2] [3]. This notation explicitly indicates the absolute configuration at both stereogenic centers, which is crucial for the compound's biological activity.
Piragliatin exhibits distinctive physical and chemical properties that influence its pharmaceutical behavior and biological activity. The compound maintains a neutral charge state under physiological conditions, contributing to its membrane permeability characteristics [3]. The molecular architecture incorporates both hydrophilic and lipophilic regions, creating an amphiphilic character essential for its interaction with biological targets.
The presence of the methylsulfonyl group (-SO2CH3) introduces significant polarity to the molecule, while the chlorinated phenyl ring and cyclopentanone moiety contribute to its hydrophobic character [1] [2]. This structural duality enables piragliatin to effectively traverse biological membranes while maintaining sufficient aqueous solubility for systemic distribution.
The compound's stability profile is influenced by the presence of the ketone functionality within the cyclopentyl ring, which can undergo potential metabolic transformations including reduction to the corresponding alcohol [4]. This metabolic susceptibility was identified during clinical development and represents a key structural feature affecting the compound's pharmacokinetic profile.
The crystalline properties of piragliatin have been characterized through various analytical techniques, though comprehensive single-crystal X-ray diffraction data remains limited in the publicly available literature. The compound's solid-state structure is influenced by its multiple hydrogen bonding donors and acceptors, including the pyrazine nitrogen atoms, the amide functionality, and the sulfonyl group [5].
Molecular dynamics simulations have provided insights into the conformational behavior of piragliatin in both solution and bound states [5]. These studies reveal that the compound adopts specific conformations that facilitate its binding to the allosteric site of glucokinase, with the pyrazine ring forming critical π-π stacking interactions with tyrosine residues in the binding pocket [6].
The allosteric binding site accessibility is crucial for piragliatin's mechanism of action, and structural modifications that affect this accessibility can dramatically alter biological activity [5]. Computational studies have demonstrated that certain mutations in the target protein can render the allosteric pocket inaccessible to piragliatin, highlighting the importance of the precise three-dimensional arrangement of functional groups.
Pharmaceutical compounds commonly exhibit polymorphic behavior, where the same chemical entity can exist in multiple crystalline forms with distinct physical properties. While specific polymorphic studies of piragliatin are not extensively documented in the available literature, the compound's structural complexity suggests potential for multiple solid-state forms.
The presence of multiple hydrogen bonding sites, including the pyrazine heterocycle, amide group, and sulfonyl functionality, creates opportunities for different packing arrangements in the crystalline state [7]. Such polymorphic variations can significantly impact solubility, stability, and bioavailability characteristics, making solid-state characterization crucial for pharmaceutical development.
Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would typically be employed to characterize the thermal behavior and potential phase transitions of piragliatin [8]. The compound's melting behavior, glass transition characteristics, and thermal degradation patterns provide important information for formulation development and storage stability assessments.
Stereochemical Feature Description Absolute Configuration at C2 R configuration
Absolute Configuration at Cyclopentyl Carbon R configuration
Total Stereocenters 2
Defined Stereocenters 2 of 2
Stereochemical Notation (2R)-...[(1R)-...]
Molecular Chirality Chiral compound with absolute stereochemistry
Piragliatin belongs to the phenylacetamide class of glucokinase activators, sharing structural motifs with several related compounds while maintaining unique features that distinguish its biological profile [4] [9]. The fundamental phenylacetamide scaffold serves as the core structure for multiple glucokinase activators, with variations in substituent patterns determining specific pharmacological properties.
Compound Core Structure Heterocycle Side Chain Key Distinguishing Feature Piragliatin Phenylacetamide 2-Pyrazinyl 3-Oxocyclopentyl Ketone group in cyclopentyl ring RO4597014 Phenylacetamide 5-Substituted-2-aminopyrazine Diol-containing Polar diol substitution AM-2394 Phenylacetamide 5-Alkoxypyridine Phenyl-substituted Aromatic alkoxy group PF-04937139 Phenylacetamide N,N-dimethylpyrimidine-2-carboxamide Methyl-substituted pyrazine Rigid aromatic substitution
Compound 2 (Piragliatin precursor) Phenylacetamide 2-Pyrazinyl Cyclopentyl Saturated cyclopentyl ring
Compound 3 (Piragliatin metabolite) Phenylacetamide 2-Pyrazinyl 3-Hydroxycyclopentyl Hydroxyl group in cyclopentyl ring
The structural comparison reveals that piragliatin's distinctive feature lies in its 3-oxocyclopentyl side chain, which differentiates it from both its metabolic precursor and product [4]. This ketone functionality was specifically introduced to address issues with hERG channel inhibition and cytochrome P450 inactivation observed with the parent cyclopentyl compound [4].
When compared to other glucokinase activators such as AM-2394 and PF-04937139, piragliatin maintains the critical 2-pyrazinyl heterocycle while incorporating the unique cyclopentanone moiety [10] [4]. This structural modification resulted in improved selectivity profiles while maintaining potent glucokinase activation [4].
Structural Feature Interaction Type Binding Site Residue Functional Significance Pyrazine Ring π-π Stacking TYR214 Enhances binding affinity Chloro-phenyl Group Hydrophobic Interactions VAL91, TRP99, VAL101 Stabilizes hydrophobic interactionsMethylsulfonyl Group Hydrogen Bonding THR65, GLY68 Forms critical polar contacts
3-Oxocyclopentyl Ring Hydrophobic Interactions MET210, ILE211, MET235 Contributes to selectivity Propanamide Linker Hydrogen Bonding ARG63 Essential for glucokinase activationAbsolute Stereochemistry Stereospecific Binding Allosteric Site Determines biological activity
The synthesis of piragliatin has evolved significantly since its initial discovery by Roche scientists. Multiple synthetic approaches have been developed, each offering distinct advantages in terms of efficiency, scalability, and environmental impact [1] [2] [3] [4].
The original medicinal chemistry route developed by Roche involved eight steps with an overall yield of approximately 7.7% [3] [4]. This approach began with a glucokinase activator lead compound that caused hepatic lipidosis due to the formation of a thiourea metabolite [3] [4]. Structure-activity relationship studies led to the identification of a pyrazine-based lead analogue lacking the problematic thiazole moiety, ultimately resulting in the selection of piragliatin as the clinical candidate [3] [4].
Recent advances have focused on developing more efficient and environmentally friendly synthetic routes. The most notable improvements include:
Three-Component Carboarylation Route: This approach utilizes visible-light dual photoredox/nickel catalysis to achieve piragliatin synthesis in just three steps with 62% overall yield [5]. The methodology involves carboarylation of acrylates followed by hydrolysis and amidation steps, representing the shortest reported synthesis to date [5].
Tetrabutylammonium Decatungstate (TBADT) Photocatalysis: Recent developments have employed TBADT as a photocatalyst for visible-light-induced organic synthesis, providing an effective, green, and cost-efficient method for piragliatin synthesis [8].
The synthesis of piragliatin involves several critical intermediates that determine the overall efficiency and stereochemical outcome of the process [1] [2] [3] [4] [6] [7].
Aryl Halide Component: The key aryl building block is 4-bromo-2-chloro-1-(methylsulfonyl)benzene, which provides the essential chlorinated aromatic ring with the methylsulfonyl substituent [1] [6] [7]. Alternative halide substrates include 4-bromo-2-chloro-1-fluorobenzene and related derivatives [6] [7].
Cyclopentyl Component: Both cyclopentanone and cyclopentane serve as precursors for the cyclopentyl chain in the molecule [1] [6] [7]. The choice between ketone and alkane starting materials affects the synthetic route and stereochemical control [6] [7].
Acrylate Electrophiles: Various acrylate derivatives, including methyl acrylate and benzyl acrylate, serve as the electrophilic coupling partners in the key carbon-carbon bond forming reactions [6] [7].
Bifunctional Intermediate: The key bifunctional intermediate formed through alkyl arylation contains both the aryl and cyclopentyl components connected via a propanoate linker [6] [7]. This intermediate exhibits diastereomeric ratios of approximately 1:1 in many synthetic approaches [6] [7].
Carboxylic Acid Intermediate: Hydrolysis of the ester intermediate under basic conditions using lithium hydroxide yields the corresponding carboxylic acid, which is subsequently activated for amide bond formation [6] [7].
2-Aminopyrazine: This heterocyclic amine serves as the final coupling partner, introducing the essential pyrazine pharmacophore that is critical for glucokinase activation [1] [2] [6] [7].
Process optimization efforts have focused on improving yields, reducing environmental impact, and enhancing scalability while maintaining product quality [9] [10] [11].
Photocatalytic Conditions: Modern syntheses employ visible light irradiation at 300-500 nm wavelength, typically using 10W violet lamps at 390 nm [6] [7]. These conditions enable efficient catalyst turnover while minimizing energy consumption [6] [7].
Catalyst Loading: Optimized catalyst concentrations include decapolytungstate at 0.001-0.0001 mol/L and metal nickel complexes at 0.1-0.01 mol/L [6] [7]. These loadings provide optimal reactivity while maintaining cost-effectiveness [6] [7].
Solvent Systems: Environmentally benign solvents such as acetone and acetonitrile have been employed, often in combination with aqueous workup procedures [6] [7]. The use of green solvents aligns with modern sustainability requirements [6] [7].
Flow Chemistry Applications: Continuous flow synthesis has been explored for piragliatin intermediates, offering advantages in heat and mass transfer, reaction control, and scalability [10]. Flow processes can achieve higher throughput and improved safety profiles compared to batch operations [10].
Telescoped Synthesis: Multi-step telescoped processes combine synthetic steps without intermediate isolation, reducing overall process mass intensity and improving efficiency [11]. These approaches are particularly valuable for scale-up operations [11].
Comprehensive analytical characterization is essential for confirming the structure, purity, and stereochemical integrity of piragliatin and its synthetic intermediates [1] [6] [7] [12] [13].
1H NMR Characterization: High-field 1H NMR spectroscopy at 600 MHz provides detailed structural information about proton environments, coupling patterns, and integration ratios [6] [7]. The complex multipicity patterns observed for piragliatin reflect its stereochemical complexity and conform to expected values for the target structure [6] [7].
13C NMR Analysis: Carbon-13 NMR spectroscopy at 151 MHz confirms the carbon framework and connectivity [6] [7]. The chemical shifts observed for piragliatin are consistent with the expected aromatic, aliphatic, and carbonyl carbon environments [6] [7].
Variable Temperature NMR: Temperature-dependent NMR studies have been employed to investigate conformational dynamics and stereochemical behavior of piragliatin and related compounds [14].
High-Resolution Mass Spectrometry: ESI-HRMS provides accurate mass measurements confirming molecular formulas and detecting potential impurities [6] [7]. The observed mass-to-charge ratios typically show excellent agreement with calculated values [6] [7].
Fragmentation Analysis: MS/MS studies can provide structural confirmation through characteristic fragmentation patterns, particularly useful for identifying regioisomers or structural analogs [15].
Optical Rotation Measurements: Piragliatin contains two defined stereocenters with absolute stereochemistry, and optical rotation measurements can confirm stereochemical purity [1] [16]. The compound exhibits specific optical activity consistent with its chiral nature [1] [16].
Chiral HPLC Analysis: Enantioselective chromatography enables determination of enantiomeric excess and separation of stereoisomers for biological evaluation [5]. This is particularly important given the stereochemical complexity of piragliatin [5].
Flash Column Chromatography: Silica gel chromatography with gradient elution systems provides effective purification of synthetic intermediates and final products [6] [7]. This method is routinely employed for compound isolation and purification [6] [7].
Preparative HPLC: High-performance liquid chromatography serves both analytical and preparative functions, enabling high-resolution separation and purification of complex mixtures [12].
The development of scalable synthetic routes for piragliatin has been driven by the need for efficient production methods suitable for clinical development and potential commercialization [9] [11].
Process Mass Intensity (PMI): Modern synthetic routes have achieved significant improvements in PMI values, with some approaches reducing waste generation by over 50% compared to traditional methods [11]. The Chinese patent route demonstrates particularly favorable PMI characteristics [6] [7].
Yield Optimization: Recent synthetic approaches have achieved overall yields of 46-62% over three steps, representing substantial improvements over earlier routes [6] [7] [5]. These yield improvements directly translate to reduced raw material costs and waste generation [6] [7] [5].
Catalyst Efficiency: The use of recoverable photocatalysts and reduced catalyst loadings enhances the economic viability of large-scale synthesis [6] [7]. Catalyst recycling protocols have been developed to further improve process economics [6] [7].
Equipment Requirements: Scalable photochemical synthesis requires specialized equipment for efficient light delivery and heat management [9]. The development of suitable reactor designs has been crucial for process scale-up [9].
Quality Control: Robust analytical methods are essential for ensuring consistent product quality during scale-up operations [9]. Process analytical technology (PAT) approaches enable real-time monitoring and control [9].
Regulatory Considerations: Manufacturing processes must comply with current Good Manufacturing Practice (cGMP) requirements and demonstrate consistent quality, safety, and efficacy [9]. Process validation studies are essential for regulatory approval [9].
Green Chemistry Principles: Modern synthetic approaches incorporate green chemistry principles, including the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes [6] [7]. The photocatalytic routes particularly exemplify these principles through their use of visible light as an energy source [6] [7].
Waste Minimization: Optimized synthetic routes minimize waste generation through improved atom economy and reduced solvent usage [6] [7]. The three-step approaches represent significant improvements in this regard compared to traditional multi-step syntheses [6] [7] [5].